molecular formula C16H15Cl2N3O3 B5799863 N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide

N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5799863
M. Wt: 368.2 g/mol
InChI Key: PNQCPIOPGWASOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play important roles in cell volume regulation, cell proliferation, and apoptosis.

Mechanism of Action

The mechanism of action of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide involves its selective inhibition of VRACs, which are ion channels that mediate the flux of chloride and other anions across the plasma membrane in response to changes in cell volume. VRACs are composed of multiple subunits, including LRRC8A, LRRC8B, LRRC8C, LRRC8D, and LRRC8E. N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been shown to selectively inhibit the LRRC8A-containing VRACs, which are the most abundant and widely expressed VRACs in various cell types. The inhibition of VRACs by N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide leads to the suppression of cell volume regulation, cell proliferation, and apoptosis, which are important physiological processes that are regulated by VRACs.
Biochemical and Physiological Effects:
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been shown to have a wide range of biochemical and physiological effects in different cell types and disease models. In cancer cells, N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit cell proliferation and induce apoptosis, which suggests that VRACs play important roles in cancer cell survival and growth. In neurons, N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been shown to protect against ischemic injury and excitotoxicity, which suggests that VRACs play important roles in neuronal cell death and survival. In cardiovascular cells, N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been shown to modulate cardiac electrophysiology and contractility, which suggests that VRACs play important roles in cardiac function and disease.

Advantages and Limitations for Lab Experiments

N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One advantage is its selectivity for VRACs, which allows for the specific inhibition of VRACs without affecting other ion channels. Another advantage is its ability to penetrate the plasma membrane and target intracellular VRACs, which allows for the inhibition of VRACs in different cell types and disease models. However, one limitation is its potential off-target effects, which may lead to the inhibition of other ion channels or cellular processes. Another limitation is its potential toxicity, which may limit its use in vivo or in clinical settings.

Future Directions

There are several future directions for research on N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide and VRACs. One direction is to further elucidate the molecular mechanisms of VRACs and their physiological and pathological roles in different cell types and disease models. Another direction is to develop more selective and potent inhibitors of VRACs for therapeutic applications. Another direction is to explore the potential applications of VRAC inhibitors in different disease models, such as cancer, neurological disorders, and cardiovascular diseases. Overall, N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide and VRACs represent a promising area of research with potential applications in various fields of biomedical science.

Synthesis Methods

N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of 2-pyridinecarboximidamide with 2,4-dichlorophenoxybutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product, N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide. The synthesis of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research applications.

Scientific Research Applications

N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been widely used in scientific research as a tool to study the physiological and pathological roles of VRACs. VRACs are ubiquitously expressed in various cell types, and their dysregulation has been implicated in a wide range of diseases, including cancer, neurological disorders, and cardiovascular diseases. N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide has been shown to selectively inhibit VRACs without affecting other ion channels, making it a valuable tool for studying the functions of VRACs in different cell types and disease models.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-11-6-7-14(12(18)10-11)23-9-3-5-15(22)24-21-16(19)13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCPIOPGWASOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide

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